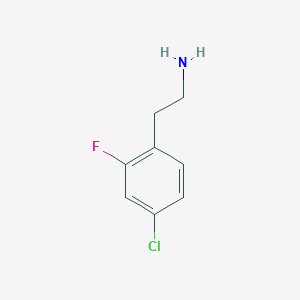

2-(4-Chloro-2-fluorophenyl)ethanamine

Description

2-(4-Chloro-2-fluorophenyl)ethanamine is a substituted phenethylamine derivative featuring a chloro group at the 4-position and a fluoro group at the 2-position on the phenyl ring. This compound belongs to a broader class of phenethylamines, which are characterized by a benzene ring linked to an ethylamine chain. Substitutions on the phenyl ring significantly influence physicochemical properties, biological activity, and legal status .

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKDFRWZPFMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695209 | |

| Record name | 2-(4-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325163-33-5 | |

| Record name | 2-(4-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form the corresponding nitrostyrene, followed by reduction to the amine . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-2-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other substituents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)ethanamine is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies related to neurotransmitter analogs and receptor binding.

Medicine: Research explores its potential therapeutic effects and pharmacological properties.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of chloro and fluoro groups can influence its binding affinity and activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares key structural features and properties of 2-(4-Chloro-2-fluorophenyl)ethanamine with related compounds:

*Calculated based on atomic masses.

Key Observations:

- This may lower receptor affinity in psychoactive contexts .

- Lipophilicity : Fluorine substitution increases lipophilicity compared to hydrogen, enhancing blood-brain barrier penetration. However, chlorine’s larger atomic size may counteract this effect .

- Boiling Points : Chloro-substituted phenethylamines (e.g., 2-(4-Chlorophenyl)ethylamine) exhibit higher boiling points (242–245°C) than fluorine analogs due to stronger intermolecular forces .

Physicochemical and Quantum Chemical Properties

highlights the importance of quantum molecular descriptors for substituted phenethylamines:

- Dipole Moment : Chloro and fluoro substitutions increase dipole moments compared to unsubstituted phenethylamine, influencing solubility and intermolecular interactions.

- Electrostatic Potential (MEP): The MEP diagram for 2-(4-Chloro-2-fluorophenyl)ethanamine would likely show electron-deficient regions near the Cl and F atoms, affecting binding to biological targets like serotonin receptors .

Biological Activity

2-(4-Chloro-2-fluorophenyl)ethanamine, with the molecular formula C8H9ClFN and a molecular weight of 173.62 g/mol, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its structural features, particularly the presence of halogen atoms, suggest potential biological activity that merits detailed exploration.

The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanamine typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to yield the final amine product. This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for its application in synthesizing more complex organic molecules.

The biological activity of 2-(4-Chloro-2-fluorophenyl)ethanamine is attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The chloro and fluoro substituents influence its binding affinity and modulate various biochemical pathways, potentially affecting neurotransmission and other physiological processes.

Neurotransmitter Interaction

Research indicates that compounds similar to 2-(4-Chloro-2-fluorophenyl)ethanamine are often studied for their roles as neurotransmitter analogs. Such interactions can lead to modulation of receptors like the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive functions and neuroprotection. For example, derivatives containing similar structural motifs have been shown to act as positive allosteric modulators of nAChRs, enhancing receptor activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 2-(4-Chloro-2-fluorophenyl)ethanamine. For instance, certain analogs have demonstrated moderate-to-good antiproliferative activity against various cancer cell lines, including breast (T47D), lung (NCl H-522), and ovarian (PA-1) cancers. The presence of halogen groups appears to enhance their cytotoxic effects against these cancer types .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of compounds similar to 2-(4-Chloro-2-fluorophenyl)ethanamine on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival through modulation of signaling pathways associated with apoptosis .

- Antiproliferative Studies : In vitro assays evaluated the antiproliferative effects of related compounds on several cancer cell lines. The findings suggested that modifications in the phenyl ring structure directly influenced the efficacy against specific cancer types, with some derivatives exhibiting IC50 values in the low micromolar range .

Comparative Analysis

The biological activity of 2-(4-Chloro-2-fluorophenyl)ethanamine can be compared with other structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-(4-Chlorophenyl)ethylamine | Moderate neuroprotective effects | 10 - 20 |

| 2-(2,4-Difluorophenyl)ethanamine | Antiproliferative against T47D | 5 - 15 |

| 2-(4-Fluorophenyl)ethanamine | Positive allosteric modulation | <5 |

This table illustrates how variations in substituent positions and types can significantly affect biological activity.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Chloro-2-fluorophenyl)ethanamine, and how can reaction conditions be optimized?

Answer:

A common approach involves multi-step synthesis starting from halogenated aromatic precursors. For example, a related compound (AZD8931) was synthesized via an 11-step procedure involving nucleophilic substitution and amidation reactions . Key considerations include:

- Precursor selection : Use 4-chloro-2-fluorobenzaldehyde or ethyl 2-(4-chloro-2-fluorophenyl)acetate as intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Purification : Column chromatography or recrystallization for high-purity yields.

- Optimization : Monitor reaction temperatures (e.g., 60–100°C for amidation) and solvent polarity (e.g., DMF for polar intermediates).

Basic: What analytical techniques are critical for characterizing 2-(4-Chloro-2-fluorophenyl)ethanamine?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine proton shifts. For example, similar amines show δ 1.3–1.5 ppm (NH₂) and δ 6.8–7.4 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 190.05 for C₈H₉ClFN⁺).

- X-ray Crystallography : Resolve stereochemistry using SHELX for refinement and ORTEP-3 for graphical visualization .

Advanced: How can crystallographic data inconsistencies be resolved during structural determination?

Answer:

Contradictions in bond lengths or angles may arise from disordered crystal packing or twinning. Methodological solutions include:

- Refinement tools : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy rates .

- Validation software : Check for outliers using CCDC Mercury or PLATON.

- Twinned data : Apply HKLF 5 format in SHELX to deconvolute overlapping reflections .

Advanced: What computational methods validate experimental spectral data for this compound?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts (deviation <0.3 ppm acceptable).

- IR Spectroscopy : Compare experimental C-F stretches (~1150 cm⁻¹) with computed vibrational modes.

- Database Cross-Referencing : Use PubChem or ECHA entries for analogous compounds (e.g., 2-(4-chlorophenyl)ethanamine ).

Basic: What safety protocols are essential when handling this amine?

Answer:

- PPE : Wear nitrile gloves, lab coats, and FFP3 masks to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods during synthesis to mitigate amine vapors.

- Waste Disposal : Neutralize acidic waste with 10% NaOH before disposal .

Advanced: How can pharmacological activity be systematically evaluated for this compound?

Answer:

- Receptor Binding Assays : Screen for NMDA receptor inhibition (similar to 5-chloro-2-methyltryptamine ) using patch-clamp electrophysiology.

- Docking Studies : Model interactions with receptors (e.g., AutoDock Vina) using the compound’s InChI key (derived from PubChem ).

- In Vitro Toxicity : Assess cytotoxicity via MTT assays on HEK293 cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.